molecular formula C9H6BrClN2 B1612863 7-(Bromomethyl)-4-chloroquinazoline CAS No. 234098-35-2

7-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B1612863
CAS No.: 234098-35-2
M. Wt: 257.51 g/mol
InChI Key: YXMZSPUJMICFKD-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-4-chloroquinazoline is a heterocyclic organic compound that features a quinazoline core substituted with bromomethyl and chloro groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-4-chloroquinazoline typically involves the bromination of 4-chloroquinazoline. A common method includes the reaction of 4-chloroquinazoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 7-position of the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction parameters, improved yields, and reduced production costs.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 7-(methyl)-4-chloroquinazoline using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 7-(azidomethyl)-4-chloroquinazoline, 7-(thiomethyl)-4-chloroquinazoline, etc.

    Oxidation: Formation of 7-(formyl)-4-chloroquinazoline or 7-(carboxyl)-4-chloroquinazoline.

    Reduction: Formation of 7-(methyl)-4-chloroquinazoline.

Scientific Research Applications

7-(Bromomethyl)-4-chloroquinazoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-4-chloroquinazoline is primarily based on its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities or disruption of DNA replication. The chloro group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

  • 7-(Chloromethyl)-4-chloroquinazoline
  • 7-(Bromomethyl)-4-fluoroquinazoline
  • 7-(Bromomethyl)-4-methylquinazoline

Comparison: 7-(Bromomethyl)-4-chloroquinazoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity and biological activity. Compared to 7-(Chloromethyl)-4-chloroquinazoline, the bromomethyl group is more reactive towards nucleophiles, making it a more versatile intermediate in organic synthesis. The presence of the chloro group, compared to other substituents like fluoro or methyl, enhances the compound’s lipophilicity and potential biological activity.

Properties

IUPAC Name

7-(bromomethyl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMZSPUJMICFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620485
Record name 7-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234098-35-2
Record name 7-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7-methylquinazoline (7.0 g, 39 mmol) in carbon tetrachloride (140 mL) is added N-bromosuccinimide (8.0 g, 45 mmol), and benzoyl peroxide (0.8 g, 3.3 mmol). The solution is refluxed for 8 hours. After this time, the solution is filtered. The filtrate is concentrated and the residue is stirred with ether to give the title compound as an off-white solid (5.1 g, 20 mmol). 1H NMR (CDCl3, 300 MHz) δ9.10 (s, 1H), 8.30 (d, 1H), 8.10 (s, 1H), 7.82 (d, 1H), 4.68 (s, 2H). MS (EI): m/z 237 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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